6-Fluoro-5-methoxynicotinonitrile
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Overview
Description
6-Fluoro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with a nitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxynicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-3-pyridinecarbonitrile and methanol.
Methoxylation: The 6-fluoro-3-pyridinecarbonitrile undergoes methoxylation using methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation can yield compounds such as 6-fluoro-5-methoxynicotinic acid.
Reduction: Reduction can produce 6-fluoro-5-methoxy-3-aminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methoxynicotinonitrile: Similar structure but with different substitution patterns.
6-Fluoro-2-methoxynicotinonitrile: Differing position of the methoxy group.
Methyl 6-fluoro-5-nitronicotinate: Contains a nitro group instead of a nitrile group.
Uniqueness
6-Fluoro-5-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
6-Fluoro-5-methoxynicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by a fluorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is C7H5FN2O, with a molecular weight of 152.13 g/mol. The compound's structure includes significant functional groups that influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H5FN2O |
Molecular Weight | 152.13 g/mol |
IUPAC Name | 6-fluoro-5-methoxypyridine-3-carbonitrile |
InChI Key | XFLAOYYMAGPKHZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(N=CC(=C1)C#N)F |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, particularly against gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways or modulation of cell cycle regulators.
Case Study: Anticancer Effects
A study conducted by researchers at a leading university evaluated the effects of this compound on MCF-7 cells. The results indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed increased sub-G1 phase population, indicating apoptosis.
- Molecular Targets : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
The biological activity of this compound can be attributed to its structural features:
- Fluorine Atom : Enhances lipophilicity, facilitating membrane penetration.
- Methoxy Group : May influence binding affinity to biological targets.
- Nitrile Group : Capable of forming hydrogen bonds, potentially interacting with enzymes or receptors.
Comparative Analysis
When compared to structurally similar compounds, such as 5-Fluoro-6-methoxynicotinonitrile and methyl 6-fluoro-5-nitronicotinate, this compound exhibits unique biological properties due to its specific substitution pattern.
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | Significant | Optimal balance between lipophilicity and bioactivity |
5-Fluoro-6-methoxynicotinonitrile | Moderate | Low | Different substitution pattern |
Methyl 6-fluoro-5-nitronicotinate | Low | Moderate | Nitro group affects reactivity |
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-5-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 |
InChI Key |
XFLAOYYMAGPKHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)F |
Origin of Product |
United States |
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